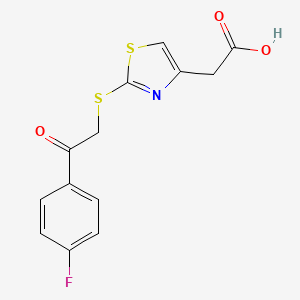

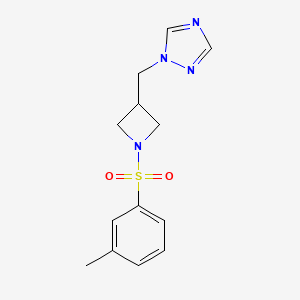

![molecular formula C21H12ClNO5 B2844239 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid CAS No. 832687-22-6](/img/structure/B2844239.png)

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid, also known as CFQ or CFQ-Na, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CFQ is a quinoline derivative that is synthesized through a multistep process.

科学的研究の応用

Synthesis Techniques

Synthesis of derivatives similar to 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid involves intricate chemical reactions. For instance, Kandinska et al. (2006) detailed the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, resulting in mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This study underscores the complexity of synthesizing compounds with specific configurations and highlights the role of solvents and temperature in steering the reaction towards desired isomers Molecules, 2006.

Pro-drug Systems

Berry et al. (1997) explored the potential of the 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system, demonstrating the utility of furan derivatives in developing targeted drug delivery mechanisms, especially for treating hypoxic solid tumors Journal of The Chemical Society-perkin Transactions 1, 1997.

Antimicrobial Applications

A series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones synthesized and evaluated for their anti-inflammatory and antibacterial activities indicated significant activity against Staphylococcus aureus and Escherichia coli. This research, conducted by Alam et al. (2011), points to the promise of furan-quinoline derivatives in developing new antimicrobial agents Journal of The Serbian Chemical Society, 2011.

Enzyme-catalyzed Transformations

Research into the enzyme-catalyzed oxidation of bio-derived furans, such as 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, showcases the potential of biological systems to transform furan derivatives into valuable chemicals. Dijkman, Groothuis, and Fraaije (2014) detailed an enzyme that performs four consecutive oxidations, transforming 5-hydroxymethylfurfural into furan-2,5-dicarboxylic acid efficiently, highlighting the environmental benefits of such biocatalytic processes Angewandte Chemie, 2014.

Catalytic Transformations for Sustainable Chemistry

Gupta et al. (2015) reported the catalytic transformation of bio-derived furans to ketoacids and diketones using water-soluble ruthenium catalysts. This work emphasizes the role of sustainable catalysts in converting biomass-derived compounds into valuable chemical products, supporting the development of green chemical processes Green Chemistry, 2015.

作用機序

Target of Action

Furan derivatives, including this compound, have been explored for their potential antibacterial properties . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .

Biochemical Pathways

Furan derivatives can influence a wide range of biochemical pathways due to their diverse biological and pharmacological characteristics .

Result of Action

Furan derivatives have shown a wide range of advantageous biological and pharmacological characteristics, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

特性

IUPAC Name |

2-[5-(2-carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClNO5/c22-11-5-6-16-14(9-11)15(21(26)27)10-17(23-16)19-8-7-18(28-19)12-3-1-2-4-13(12)20(24)25/h1-10H,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOXUDREGVJRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844156.png)

![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)

![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2844162.png)

![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)

![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)